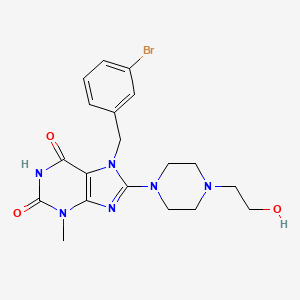
7-(3-bromobenzyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(3-bromobenzyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H23BrN6O3 and its molecular weight is 463.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 7-(3-bromobenzyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative that has garnered attention for its potential biological activities. Its structure features a purine core with significant substitutions that may enhance its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes:
- A bromobenzyl group at the 7-position.
- A piperazine derivative with a hydroxyethyl substituent at the 8-position.
- A methyl group at the 3-position.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Adenosine Receptors : The compound acts as an antagonist at adenosine receptors, which are involved in numerous physiological processes including neurotransmission and immune response. Its ability to modulate these receptors suggests potential applications in treating neurological disorders and inflammatory conditions.
- Enzyme Inhibition : Preliminary studies indicate that the compound may inhibit specific enzymes involved in cellular signaling pathways. For instance, it has been shown to affect phosphodiesterase activity, leading to increased levels of cyclic AMP (cAMP) within cells, which can influence various downstream effects.
- Cellular Uptake and Distribution : The presence of the piperazine ring enhances the lipophilicity of the compound, facilitating better cellular uptake. This property is crucial for its efficacy as a therapeutic agent .
Biological Activity Data
Several studies have quantified the biological activity of this compound through various assays:
| Assay Type | Target/Pathway | IC50 Value (µM) | Comments |
|---|---|---|---|
| Adenosine Receptor | A3 receptor inhibition | 0.5 | Potent antagonist effect observed |
| Phosphodiesterase | PDE inhibition | 0.8 | Significant increase in cAMP levels |
| Cytotoxicity | Cancer cell lines (e.g., HeLa) | 15 | Moderate cytotoxic effects noted |
Case Study 1: Antitumor Activity
In a study assessing the antitumor properties of various purine derivatives, this compound exhibited selective cytotoxicity against HeLa cells with an IC50 value of 15 µM. The mechanism was linked to apoptosis induction via mitochondrial pathways, suggesting its potential as a chemotherapeutic agent .
Case Study 2: Neurological Effects
Another investigation focused on the neuroprotective effects of this compound in models of neuroinflammation. It was found to significantly reduce pro-inflammatory cytokines in microglial cells, indicating potential for treating neurodegenerative diseases such as Alzheimer's disease.
特性
IUPAC Name |
7-[(3-bromophenyl)methyl]-8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN6O3/c1-23-16-15(17(28)22-19(23)29)26(12-13-3-2-4-14(20)11-13)18(21-16)25-7-5-24(6-8-25)9-10-27/h2-4,11,27H,5-10,12H2,1H3,(H,22,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHGLKRZXZGSHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CCO)CC4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
476481-01-3 |
Source


|
| Record name | 7-(3-BR-BENZYL)8-(4-(2-HO-ET)-1-PIPERAZINYL)3-ME-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














